(E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane
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Overview
Description
(E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane is a synthetic organic compound that belongs to the thiazepane family. Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms. This particular compound features a chlorophenyl group and a styrylsulfonyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the thiazepane ring: This can be achieved through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the thiazepane ring.
Addition of the styrylsulfonyl group: This can be done through a sulfonylation reaction, where a styrylsulfonyl group is attached to the thiazepane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Products with substituted chlorophenyl groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.
Medicine: Possible therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
7-(2-chlorophenyl)-1,4-thiazepane: Lacks the styrylsulfonyl group.
4-(styrylsulfonyl)-1,4-thiazepane: Lacks the chlorophenyl group.
7-(2-chlorophenyl)-4-(methylsulfonyl)-1,4-thiazepane: Has a methylsulfonyl group instead of a styrylsulfonyl group.
Uniqueness
(E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane is unique due to the presence of both the chlorophenyl and styrylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
7-(2-chlorophenyl)-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2S2/c20-18-9-5-4-8-17(18)19-10-12-21(13-14-24-19)25(22,23)15-11-16-6-2-1-3-7-16/h1-9,11,15,19H,10,12-14H2/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATMYVBMHVPNPH-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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